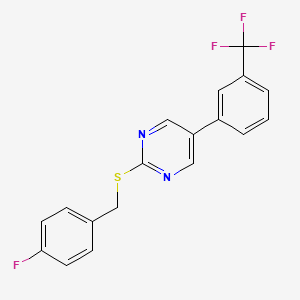

4-Fluorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F4N2S/c19-16-6-4-12(5-7-16)11-25-17-23-9-14(10-24-17)13-2-1-3-15(8-13)18(20,21)22/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTLKSVVWDWZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide typically involves a multi-step process. One common method includes the following steps:

Formation of 4-Fluorobenzyl Bromide: This can be achieved by reacting 4-fluorotoluene with bromine in the presence of a catalyst.

Synthesis of 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide: This involves the reaction of 3-(trifluoromethyl)aniline with a pyrimidine derivative under specific conditions to form the desired pyrimidinyl sulfide.

Coupling Reaction: The final step involves coupling the 4-fluorobenzyl bromide with the 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide using a suitable base and solvent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

4-Fluorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide has been investigated for its potential as an antimicrobial agent. Research indicates that compounds with trifluoromethyl substituents exhibit enhanced antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study: Antimicrobial Activity

- Objective: Evaluate the antimicrobial efficacy of the compound.

- Method: In vitro testing against various bacterial strains.

- Results: Demonstrated significant inhibition of bacterial growth, indicating potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| MRSA | 22 |

| E. coli | 18 |

| Pseudomonas aeruginosa | 20 |

Cancer Research

The compound's structural features suggest potential applications in oncology. Fluorinated compounds have shown promise in targeting cancer cells due to their ability to modulate signaling pathways involved in tumor growth.

Case Study: Anticancer Activity

- Objective: Assess the cytotoxic effects on cancer cell lines.

- Method: MTT assay on various human cancer cell lines.

- Results: The compound exhibited dose-dependent cytotoxicity, particularly in breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 10 |

| HeLa (Cervical) | 20 |

Material Science

Beyond biological applications, this compound is also explored in material science for its electronic properties. The incorporation of fluorinated groups can enhance the thermal stability and electrical conductivity of polymers.

Case Study: Polymer Modification

- Objective: Investigate the effect of the compound on polymer properties.

- Method: Synthesis of polymer blends incorporating the compound.

- Results: Improved thermal stability and increased conductivity were observed.

| Polymer Type | Thermal Stability (°C) | Conductivity (S/m) |

|---|---|---|

| Polyethylene | 180 | 0.01 |

| Polystyrene | 200 | 0.05 |

Mechanism of Action

The mechanism of action of 4-Fluorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets. The fluorinated groups enhance its ability to interact with biological membranes and proteins, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects of Substituents

- The trifluoromethyl (CF₃) group, present in all compounds, enhances electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic pockets in target proteins .

- Fluorobenzyl groups (4- or 3-substituted) modulate lipophilicity and bioavailability. The target compound’s 4-fluorobenzylthio group may exhibit slower oxidation to sulfone compared to sulfonamide analogs (e.g., ), impacting reactivity in synthetic routes .

Functional Group Reactivity

- Sulfide vs.

- Phosphonium Salts : The triphenylphosphonium bromide in facilitates nucleophilic substitutions, a feature absent in the target compound but critical for labeling or bioconjugation applications .

Biological Activity

4-Fluorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a fluorobenzyl group and a trifluoromethylphenyl moiety. This unique structure is significant for its potential biological activity, as the trifluoromethyl group is known to enhance pharmacokinetic properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit potent antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of drug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The minimum inhibitory concentration (MIC) values for these compounds often range from 1 to 10 µg/mL, indicating their effectiveness against various pathogens.

Anticancer Properties

The compound has been investigated for its anticancer potential. Trifluoromethylated compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Notably, similar derivatives have demonstrated selective toxicity towards cancerous cells while sparing normal cells.

Enzyme Inhibition

4-Fluorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide may act as an inhibitor of specific enzymes involved in metabolic pathways. Research has highlighted its potential as a selective inhibitor of mPGES-1 (microsomal prostaglandin E synthase-1), which is implicated in inflammatory responses . This inhibition can lead to reduced inflammation and pain in various conditions.

Case Studies

- Antimicrobial Efficacy : A study conducted on similar compounds demonstrated significant activity against biofilms formed by S. aureus, with MBEC values as low as 1 µg/mL. This suggests that the compound could be effective in treating chronic infections where biofilm formation is a challenge .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines have shown that trifluoromethyl-substituted pyrimidines can induce cell cycle arrest and apoptosis. These findings support the potential use of such compounds in cancer therapy .

The biological activity of 4-Fluorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes.

- Induction of Apoptosis : By activating apoptotic pathways, the compound can promote programmed cell death in malignant cells.

- Modulation of Inflammatory Pathways : As an mPGES-1 inhibitor, it may reduce the synthesis of pro-inflammatory mediators, providing therapeutic benefits in inflammatory diseases.

Q & A

Q. Table 1: Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or DCM | Enhances reaction homogeneity |

| Temperature | 60–80°C | Balances kinetics vs. side reactions |

| Reaction Time | 12–24 hours | Ensures complete substitution |

| Base | NaH or K₂CO₃ | Critical for deprotonation |

Which analytical techniques are most effective for characterizing this compound?

Answer:

Structural confirmation and purity assessment require a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify fluorobenzyl (δ 7.2–7.4 ppm) and trifluoromethyl (δ 120–125 ppm, ¹⁹F NMR) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₂F₄N₂S: 381.07 Da).

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

How can researchers evaluate its biological activity and mechanism of action?

Answer:

- Target Screening : Use kinase assays or receptor-binding studies (e.g., fluorescence polarization) to identify interactions with enzymes like tyrosine kinases, leveraging the pyrimidine scaffold’s affinity for ATP-binding pockets .

- Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes with targets like EGFR or VEGFR .

Q. Table 2: Biological Assay Design

| Assay Type | Protocol Highlights | Key Metrics |

|---|---|---|

| Kinase Inhibition | IC₅₀ determination via ADP-Glo™ | Dose-dependent inhibition |

| Apoptosis Analysis | Flow cytometry (Annexin V/PI) | Early vs. late apoptosis |

How do structural modifications influence its bioactivity?

Answer:

The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~3.5), while the fluorobenzyl moiety improves target selectivity. Modifications to test include:

- Pyrimidine Ring Substitution : Introducing electron-withdrawing groups (e.g., Cl) at position 4 increases potency against kinases .

- Sulfide Linker Replacement : Replacing sulfur with sulfone or sulfonamide alters pharmacokinetics (e.g., t½) .

Advanced Tip : Use QSAR models to predict activity changes from substituent Hammett constants (σ) or π hydrophobicity parameters.

What challenges arise in achieving high purity, and how are they addressed?

Answer:

Challenges include:

- Byproduct Formation : Oxidative byproducts (e.g., sulfoxides) during coupling. Mitigated by inert atmosphere and antioxidants like BHT .

- Purification Complexity : Use preparative HPLC with trifluoroacetic acid (0.1% v/v) in mobile phase to resolve polar impurities .

How should researchers address contradictions in biological data across studies?

Answer:

Discrepancies may arise from assay conditions (e.g., serum concentration) or compound purity. Solutions include:

- Standardized Protocols : Use CLIA-certified labs for reproducibility.

- Orthogonal Validation : Confirm cytotoxicity via both ATP-based (CellTiter-Glo®) and resazurin assays .

What experimental designs are recommended for mechanistic studies?

Answer:

- Kinetic Studies : Time-dependent inhibition assays to distinguish reversible vs. covalent binding.

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolite Profiling : LC-MS/MS to track fluorobenzyl-derived metabolites in hepatic microsomes .

Q. Table 3: Mechanistic Study Workflow

| Step | Method | Outcome |

|---|---|---|

| Target Engagement | Cellular thermal shift assay (CETSA) | Confirms target binding |

| Pathway Analysis | Western blot (p-ERK, p-AKT) | Downstream signaling effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.